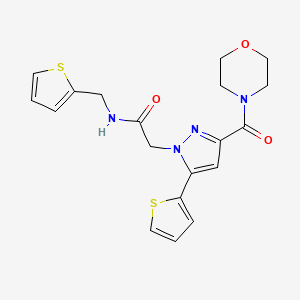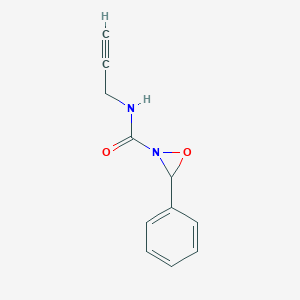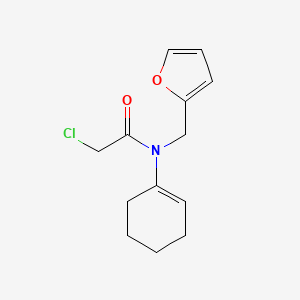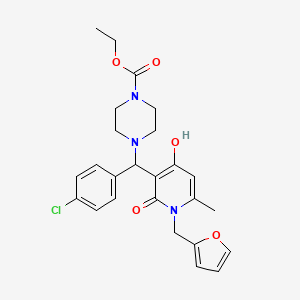
Ácido 3-bromo-4-((terc-butoxicarbonil)amino)benzoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid” is a chemical compound with the molecular formula C12H15NO4 . It is also known as “3- (boc-amino)benzoic acid” and "4- (Boc-amino)benzoic acid" .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C12H14BrNO4/c1-12(2,3)18-11(17)14-9-5-4-7(10(15)16)6-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16) . Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 316.15 , a density of 1.242±0.06 g/cm3 (Predicted) , a melting point of 195°C (dec.) , a boiling point of 339.8±25.0 °C (Predicted) , and a flash point of 159.3°C .Aplicaciones Científicas De Investigación
Síntesis de Péptidos
Ácido 3-bromo-4-((terc-butoxicarbonil)amino)benzoico: se utiliza en la síntesis de péptidos. El grupo terc-butoxicarbonil (Boc) actúa como grupo protector para los aminoácidos durante el proceso de síntesis . Esta protección es crucial para evitar reacciones no deseadas que pueden ocurrir debido a la reactividad de los grupos amino en las cadenas peptídicas. El grupo Boc se puede eliminar en condiciones ácidas suaves, lo que permite la generación de péptidos con la secuencia y estructura deseadas.
Química Medicinal
En química medicinal, este compuesto se utiliza para crear intermediarios que son fundamentales en el desarrollo de productos farmacéuticos . Los grupos bromo y amino presentes en la molécula la convierten en un bloque de construcción versátil para construir moléculas complejas que pueden interactuar con dianas biológicas, lo que lleva a posibles agentes terapéuticos.
Ciencia de Materiales
La capacidad del compuesto para actuar como precursor de varias reacciones químicas lo hace valioso en la ciencia de materiales. Se puede utilizar para sintetizar nuevos polímeros o modificar las propiedades de los materiales existentes para mejorar su rendimiento en aplicaciones específicas .
Síntesis Orgánica
Como intermedio en la síntesis orgánica, This compound participa en diversas transformaciones químicas. Su reactividad permite la creación de diversos compuestos orgánicos, que se pueden utilizar en aplicaciones sintéticas posteriores o como productos finales en la fabricación química .
Química Analítica
En química analítica, este compuesto se puede utilizar como estándar o material de referencia en el análisis cromatográfico. Su estructura única permite una fácil identificación y cuantificación al analizar mezclas complejas .
Educación Química
Debido a sus múltiples aplicaciones en diferentes campos de la química, This compound sirve como un excelente ejemplo para fines educativos. Se puede utilizar para demostrar varios conceptos y técnicas químicas a los estudiantes, desde la síntesis hasta el análisis .
Safety and Hazards
Mecanismo De Acción
“3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid” is a benzoic acid derivative with a bromine atom at the 3-position and a tert-butoxycarbonyl (Boc) protected amino group at the 4-position . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines .
The presence of the carboxylic acid group in the benzoic acid moiety could allow this compound to participate in reactions such as esterification or amide bond formation, potentially making it useful as a building block in the synthesis of more complex molecules . The bromine atom could also potentially be used as a leaving group in nucleophilic substitution reactions .
Análisis Bioquímico
Biochemical Properties
It is known that brominated benzoic acids can participate in free radical reactions, nucleophilic substitution, and oxidation . These reactions can potentially influence the activity of various enzymes and proteins within the cell.
Cellular Effects
It is known that brominated compounds can cause irritation to the respiratory system, eyes, and skin . Therefore, it is possible that this compound could have similar effects on cells.
Molecular Mechanism
It is known that brominated compounds can participate in free radical reactions . This suggests that this compound could potentially interact with biomolecules in a similar manner, leading to changes in gene expression or enzyme activity.
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature .
Dosage Effects in Animal Models
It is known that brominated compounds can cause irritation to the respiratory system, eyes, and skin . Therefore, it is possible that high doses of this compound could have similar adverse effects.
Metabolic Pathways
It is known that brominated compounds can participate in free radical reactions . This suggests that this compound could potentially interact with enzymes or cofactors involved in these pathways.
Propiedades
IUPAC Name |
3-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(17)14-9-5-4-7(10(15)16)6-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUBUWHRWDGTCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343662-35-0 |
Source


|
| Record name | 3-bromo-4-{[(tert-butoxy)carbonyl]amino}benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2559180.png)


![5-amino-N-(4-methylphenyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2559184.png)







![8-(sec-butyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2559198.png)
